molecular formula C18H21BrN4O3 B6473367 2-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide CAS No. 2640961-65-3

2-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide

Cat. No.: B6473367
CAS No.: 2640961-65-3
M. Wt: 421.3 g/mol
InChI Key: NSYOEEKQJZPRSJ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, a bromine atom attached to the benzene ring, a piperidine ring, and a tetrahydropyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring provides a degree of stability to the molecule, while the piperidine and tetrahydropyrimidine rings introduce additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-rich nature of the benzene ring, the presence of the bromine atom (which is a good leaving group), and the various functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and a bromine atom could impact its solubility, stability, and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide” would require appropriate safety precautions. The specific risks associated with this compound would depend on its reactivity, toxicity, and other properties .

Future Directions

The study and application of “2-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide” could be a potential area of research in organic chemistry or medicinal chemistry, given its complex structure and the presence of multiple functional groups .

Properties

IUPAC Name

2-bromo-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O3/c1-21-11-15(17(25)22(2)18(21)26)23-9-7-12(8-10-23)20-16(24)13-5-3-4-6-14(13)19/h3-6,11-12H,7-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYOEEKQJZPRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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